molecular formula C10H9NO B1317518 1-methyl-1H-indole-6-carbaldehyde CAS No. 21005-45-8

1-methyl-1H-indole-6-carbaldehyde

Cat. No. B1317518
CAS RN: 21005-45-8
M. Wt: 159.18 g/mol
InChI Key: QGAKKGIWURKKHV-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-6-carbaldehyde is a chemical compound that plays a role as a plant metabolite . It is used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors and in the synthesis of stilbene-based antitumor agents .


Synthesis Analysis

The synthesis of 1-methyl-1H-indole-6-carbaldehyde involves various methods. For instance, one study reported the chromatographic separation of the compound, yielding it in significant percentages .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-indole-6-carbaldehyde can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Methyl-1H-indole-6-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H-indole-6-carbaldehyde include a molecular weight of 159.18 g/mol . More detailed properties like melting point, boiling point, and density can be found in specialized databases .

Scientific Research Applications

1. Application in Medicinal Chemistry

Indole derivatives, including “1-methyl-1H-indole-6-carbaldehyde”, have been found in many important synthetic drug molecules and have shown a wide range of biological activities. They have been used in the treatment of various disorders in the human body, including cancer cells and microbes . For example, inhibition of CYP2A6-mediated nicotine metabolism can reduce cigarette smoking .

2. Application in Organic Synthesis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .

3. Application in the Synthesis of Antitumor Agents

“1-methyl-1H-indole-6-carbaldehyde” can be used as a reactant in the synthesis of stilbene-based antitumor agents .

Safety And Hazards

1-Methyl-1H-indole-6-carbaldehyde may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

The future directions of 1-methyl-1H-indole-6-carbaldehyde research could involve the exploration of novel methods of synthesis due to the importance of this significant ring system . The compound’s derivatives could also be exploited as the building blocks of many biologically active compounds .

properties

IUPAC Name

1-methylindole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAKKGIWURKKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564531
Record name 1-Methyl-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indole-6-carbaldehyde

CAS RN

21005-45-8
Record name 1-Methyl-1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21005-45-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.00 g of 6-bromoindole was added to 25 ml of N,N-dimethylformamide. To the mixture was added 4.37 g of iodomethane in the presence of 1.12 g of sodium hydride (purity: 60%). The resulting mixture was stirred for 1 hour at room temperature to obtain 5.67 g of 6-bromo-1-methylindole. 2.10 g of this compound was dissolved in 21 ml of diethyl ether. Into the solution was dropwise added 7.0 ml of a 1.5M n-hexane solution of n-butyllithium at -45° to -40° C. in a nitrogen atmosphere. The resulting mixture was stirred for 1 hour at room temperature. To the reaction mixture was added 1.46 g of N,N-dimethylformamide at -30° to -20° C. The mixture was stirred for 30 minutes at the same temperature. The temperature of the reaction mixture was elevated to room temperature. 30 ml of water and 10 ml of ethyl acetate were added thereto. The mixture was adjusted to pH 8.0 with dilute hydrochloric acid. The organic layer was separated, washed with water and a saturated aqueous sodium chloride solution in this order, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by a column chromatography (eluant: n-hexane/ethyl acetate=10/1) to obtain 1.09 g of light brown solid 6-formyl-1-methylindole.
[Compound]
Name
compound
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.46 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Wang, C Li, L He, K Lei, F Wang, Y Pu, Z Yang… - Bioorganic & medicinal …, 2014 - Elsevier
A new series of pyrano chalcone derivatives containing indole moiety (3–42, 49a–49r) were synthesized and evaluated for their antiproliferative activities. Among all the compounds, …
Number of citations: 112 www.sciencedirect.com
N Tani, RO Juvonen, H Raunio, M Fashe… - Bioorganic & medicinal …, 2014 - Elsevier
Inhibition of CYP2A6-mediated nicotine metabolism can reduce cigarette smoking. We sought potent and selective CYP2A6 inhibitors to be used as leads for drugs useful in smoking …
Number of citations: 16 www.sciencedirect.com
S Zhang - 2021 - search.proquest.com
The synthesis of stereodefined benzocyclobutene (BCB) and indoline derivatives is described. Both scaffolds can be accessed using the same palladium catalyst from a common …
Number of citations: 2 search.proquest.com

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